molecular formula C18H12FN3O2 B2666750 N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide CAS No. 866048-82-0

N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide

Cat. No. B2666750
CAS RN: 866048-82-0
M. Wt: 321.311
InChI Key: PXRCLPFWQGCDBC-UHFFFAOYSA-N
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Description

“N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide” is a chemical compound that belongs to the class of chromene and chromeno[2,3-d]pyrimidine derivatives . Chromene is a heterocyclic ring system in which a benzene ring and a pyran ring are fused together . These compounds play a vital role in the field of medicinal chemistry due to their diverse biological and pharmacological activities .


Synthesis Analysis

The synthesis of chromeno[2,3-d]pyrimidine derivatives involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides . When heated under reflux with MeONa in BuOH, these compounds are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular formula of “N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide” is C18H12N4O4 . The structures of the synthesized compounds are established on the basis of the spectral data, infrared, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance, and mass spectroscopic data .


Chemical Reactions Analysis

The key step in the synthesis of chromeno[2,3-d]pyrimidine derivatives involves the ANRORC (Addition of Nucleophiles, Ring Opening, and Ring Closure) reaction of 3-benzoyl chromones with benzamidines .


Physical And Chemical Properties Analysis

The average mass of “N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide” is 348.312 Da and the monoisotopic mass is 348.085846 Da .

Scientific Research Applications

Synthesis of Chromeno[2,3-d]pyrimidines

The compound is a derivative of chromeno[2,3-d]pyrimidines, which have been the focus of recent synthetic methods . These methods are divided into different chapters according to the type of the reaction .

Multicomponent Reaction

A microwave-promoted multicomponent reaction of 3-formylchromones, amines, and paraformaldehyde was achieved under catalyst-free and solvent-free conditions, delivering 5H-chromeno[2,3-d]pyrimidin-5-one derivatives . This further expanded the synthetic application of paraformaldehyde as a C1 building block .

Anticancer Activities

The synthesized compounds were evaluated for their in vitro antitumor activity against four human cancer cell lines: breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and lung carcinoma (A549) .

Synthesis of Tricyclic Pyridines

The reaction was highly regioselective and tolerated a wide range of 1-ethynyl-2-(prop-2-yn-1-yloxy)benzene derivatives and cyanamides providing 32 new tricyclic pyridines . These can serve as building blocks for further functionalization and enable access to a biologically relevant intermediate .

Inhibitory Activity

Some compounds showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .

Bioactive Compounds

The functionally substituted chromene moiety is often considered as a crucial structural element in both naturally occurring and biologically active compounds . Because of their potential biological activity and adaptability as synthons in chemical synthesis, pyrimidine derivatives are also highly curious .

properties

IUPAC Name

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2/c19-14-7-3-1-5-12(14)17(23)22-18-20-9-11-10-24-15-8-4-2-6-13(15)16(11)21-18/h1-9H,10H2,(H,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRCLPFWQGCDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2C3=CC=CC=C3O1)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-2-fluorobenzamide

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